(Cyclopropylmethyl)(3,3,3-trifluoropropyl)amine (Cyclopropylmethyl)(3,3,3-trifluoropropyl)amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20408774
InChI: InChI=1S/C7H12F3N/c8-7(9,10)3-4-11-5-6-1-2-6/h6,11H,1-5H2
SMILES:
Molecular Formula: C7H12F3N
Molecular Weight: 167.17 g/mol

(Cyclopropylmethyl)(3,3,3-trifluoropropyl)amine

CAS No.:

Cat. No.: VC20408774

Molecular Formula: C7H12F3N

Molecular Weight: 167.17 g/mol

* For research use only. Not for human or veterinary use.

(Cyclopropylmethyl)(3,3,3-trifluoropropyl)amine -

Specification

Molecular Formula C7H12F3N
Molecular Weight 167.17 g/mol
IUPAC Name N-(cyclopropylmethyl)-3,3,3-trifluoropropan-1-amine
Standard InChI InChI=1S/C7H12F3N/c8-7(9,10)3-4-11-5-6-1-2-6/h6,11H,1-5H2
Standard InChI Key NFTFVLSJBASQLS-UHFFFAOYSA-N
Canonical SMILES C1CC1CNCCC(F)(F)F

Introduction

Chemical Identity and Structural Features

(Cyclopropylmethyl)(3,3,3-trifluoropropyl)amine is cataloged under CAS No. 685826-13-5 and is classified as a secondary amine. Its structure combines two distinct substituents:

  • A cyclopropylmethyl group, which introduces steric strain and conformational rigidity due to the cyclopropane ring’s 60° bond angles.

  • A 3,3,3-trifluoropropyl chain, where fluorine atoms impart electronegativity and lipophilicity, influencing both chemical reactivity and biological interactions .

Table 1: Key Identifiers and Basic Properties

PropertyValueSource
CAS No.685826-13-5
Molecular FormulaC₇H₁₂F₃N
Molecular Weight167.17 g/mol
Purity95%
Storage RecommendationsProtect from moisture and air

The compound’s InChI Key and linear structure formula remain unspecified in available literature, suggesting its primary use in proprietary research contexts .

Physicochemical and Spectroscopic Properties

The compound’s 95% purity indicates its suitability for research applications, though its exact melting and boiling points are unspecified . Key characteristics include:

  • Lipophilicity: The trifluoropropyl chain increases hydrophobicity, potentially improving blood-brain barrier penetration in drug candidates.

  • Electron-Withdrawing Effects: Fluorine atoms polarize adjacent bonds, altering reactivity in substitution or oxidation reactions.

ParameterDetailsSource
Hazard StatementsH315-H319-H335 (Skin/eye irritation, respiratory irritation)
Precautionary MeasuresP261 (Avoid inhalation), P264 (Post-handling washing)
Storage ConditionsTightly closed, dry, and well-ventilated area

Biological Activity and Pharmaceutical Relevance

Role in Kinase Inhibition

Structural analogues of (cyclopropylmethyl)(3,3,3-trifluoropropyl)amine have been explored in anticancer drug discovery. In Plk1 inhibitors, the 3,3,3-trifluoropropyl group contributes to:

  • Enhanced binding affinity via hydrophobic interactions with the polo-box domain (PBD).

  • Improved metabolic stability compared to non-fluorinated alkyl chains .

For instance, replacing a propyl group with a 3,3,3-trifluoropropyl chain in compound 22 improved Plk1 inhibition (IC₅₀ = 0.75 μM) while maintaining selectivity over Plk2 and Plk3 . The cyclopropylmethyl group, as seen in analogue 29, further augments affinity by reducing conformational flexibility, enabling optimal positioning within the target pocket .

Antibiotic and Antiviral Applications

Although mechanistic details are sparse, the compound’s classification under Antibiotic and Antivirus research categories suggests potential utility in:

  • Pathogen-targeted therapies, leveraging fluorine’s ability to modulate pharmacokinetics.

  • Prodrug development, where the amine group serves as a site for functionalization .

AspectSpecificationSource
GHS PictogramExclamation mark (Irritant)
UN NumberNot classified
Packing GroupNot applicable

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